2-Monolaurin - 1678-45-1

2-Monolaurin

Catalog Number: EVT-291080
CAS Number: 1678-45-1
Molecular Formula: C15H30O4
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Monolaurin (IUPAC name: 2-Monolaurin) is a naturally occurring monoacylglycerol, a type of lipid molecule composed of a glycerol backbone with a single lauric acid attached at the sn-2 position. [, ] It is often found in coconut oil and palm kernel oil, albeit in relatively small quantities. [] While 2-Monolaurin exists naturally, it is primarily synthesized for research and commercial purposes. [] In scientific research, it has garnered attention for its potential in various fields such as food science, material science, and microbiology. [, , , ]

Synthesis Analysis
  • Glycerolysis of Trilaurin: This two-step process first involves the synthesis of trilaurin through the esterification of lauric acid and glycerol. Subsequently, trilaurin undergoes ethanolysis using immobilized lipase (Lipozyme TL IM) to yield 2-monolaurin. This enzymatic approach offers higher selectivity towards the desired product. [, ]
Molecular Structure Analysis
  • Urea Adduct Formation: 2-Monolaurin demonstrates a lower tendency to form urea adducts compared to other lauric acid glycerides like trilaurin and 1,3-dilaurin. This property aids in its separation and purification from mixtures. []
  • Polyurethane Synthesis: DFT studies have investigated the reaction mechanism of 2-monolaurin with 1,6-hexamethylenediisocyanate (1,6-HDI) to form polyurethanes. Results suggest that the reaction proceeds through a concerted pathway, offering valuable insights into the design and development of bio-based polymers. []
Mechanism of Action

While the exact mechanism of action of 2-monolaurin is not fully elucidated, its antimicrobial activity is thought to be related to its ability to disrupt the lipid bilayer of bacterial cell membranes. [, ] This disruption affects membrane permeability and integrity, ultimately leading to bacterial cell death.

Physical and Chemical Properties Analysis
  • 2-Monolaurin displays a higher tendency to exude during Thin Layer Chromatography (TLC) compared to other lauric acid glycerides like trilaurin. This property necessitates careful control of environmental factors like temperature and humidity during analysis. []
  • It exhibits significant surface activity, influencing its ability to form complexes with starch, a property relevant in food science applications. []
Applications
  • Antibacterial Agent: 2-Monolaurin demonstrates potent antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. [, ] This property makes it a promising candidate for developing natural food preservatives and antimicrobial agents.
  • Starch Complexation: 2-Monolaurin exhibits greater efficiency in starch complexation compared to its isomer, 1-monolaurin. [] This property influences the gelatinization behavior of starch, making it relevant in the food industry for modifying the texture and stability of starch-based products.
  • Vaccine Adjuvant: Research indicates the potential of 2-Monolaurin as a safe and effective adjuvant in vaccines against bovine viral diarrhea virus (BVDV). [] In this context, it demonstrated the ability to enhance the immune response, leading to higher and longer-lasting antibody production.
  • Potential β-Lactamase Inhibitor: In silico studies suggest that 2-Monolaurin might have the potential to inhibit β-lactamase enzymes. [] These enzymes are produced by bacteria, leading to resistance against β-lactam antibiotics. If confirmed by further research, this finding could pave the way for developing novel strategies to combat antibiotic resistance.

Trilaurin

Relevance: Trilaurin serves as a precursor in the synthesis of 2-monolaurin. One study successfully synthesized 2-monolaurin from pure lauric acid, utilizing trilaurin as an intermediate compound. [] The researchers first synthesized trilaurin through the esterification of lauric acid and glycerol. This highlights the close structural relationship between trilaurin and 2-monolaurin, as the latter is essentially a hydrolyzed form of the former.

1,3-Dilaurin

Relevance: Like trilaurin, 1,3-dilaurin is involved in the metabolism and breakdown of 2-monolaurin. [] Studies show that pancreatic and milk lipases break down these glycerides, with rates decreasing in the order of trilaurin > 1,3-dilaurin > 2-monolaurin. [] This suggests a sequential hydrolysis pathway where trilaurin is broken down to 1,3-dilaurin and subsequently to 2-monolaurin. The relative rates of digestion also imply that the position of the fatty acid on the glycerol backbone can impact the enzyme activity.

1-Monolaurin

Relevance: Comparing the functionalities of 1- and 2-monolaurin in starch gel modification reveals significant differences. [] During potato starch gelatinization, 2-monolaurin, enzymatically prepared, demonstrates higher efficacy in starch complexing compared to its 1-isomer. [] This difference is also evident in their surface activities, with 2-monolaurin exhibiting higher equilibrium spreading pressures. [] This contrast underscores the impact of the lauric acid position on the glycerol backbone, influencing the interaction with starch and its functional properties.

2-Monopalmitin & 1-Monopalmitin

Relevance: These compounds, along with 2-monoolein and 1-monoolein, provide a comparative context for understanding the influence of fatty acid chain length on starch interaction. [] Unlike the distinct differences observed between 1- and 2-monolaurin, the study found no significant difference in starch gelatinization between the 1- and 2- isomers of monopalmitin and monoolein. [] This suggests that the observed difference in starch interaction is specific to lauric acid-based monoglycerides and may not be universally applicable to all monoacylglycerols.

2-Monoolein & 1-Monoolein

Lauric Acid

Relevance: Lauric acid is the key building block of 2-monolaurin. [] It is esterified to the glycerol molecule to form 2-monolaurin, and this structural relationship dictates the compound's biological activity. The antimicrobial properties often attributed to 2-monolaurin are largely believed to stem from the lauric acid component. []

Glycerol

Relevance: Glycerol is an essential component in the structure of 2-monolaurin. It forms the backbone to which the lauric acid molecule is attached via an ester bond. [] The presence and position of the hydroxyl groups on the glycerol molecule determine the different isomers of monolaurin and other related glycerides.

Methyl Laurate

Relevance: While not directly involved in the synthesis or activity of 2-monolaurin, methyl laurate is relevant in the context of thin-layer chromatography (TLC) analysis of saturated fatty acid glycerides. Research indicates that under specific TLC conditions, methyl laurate, alongside lauric acid and various lauric acid glycerides, exhibits specific exudation behavior. [] This highlights the importance of controlled conditions for the accurate TLC analysis of 2-monolaurin and its related compounds.

2-Ethylhexanoic acid

Relevance: Identified alongside 2-monolaurin from the fruits of Kadsura marmorata, 2-ethylhexanoic acid underscores the diverse chemical constituents present. [] While not directly structurally related to 2-monolaurin, its co-occurrence within the same natural source suggests a potential for shared biosynthetic pathways or ecological roles.

Glyceryl Monoricinoleate

Relevance: Similar to 2-ethylhexanoic acid, glyceryl monoricinoleate was isolated along with 2-monolaurin from the fruits of Kadsura marmorata. [] This co-occurrence further emphasizes the presence of a complex mixture of bioactive compounds within this plant, suggesting potential synergistic or antagonistic interactions between them.

Properties

CAS Number

1678-45-1

Product Name

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

IUPAC Name

1,3-dihydroxypropan-2-yl dodecanoate

Molecular Formula

C15H30O4

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3

InChI Key

ZUCMOZYYSZYRRM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)CO

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